Albumin blue 670

Description

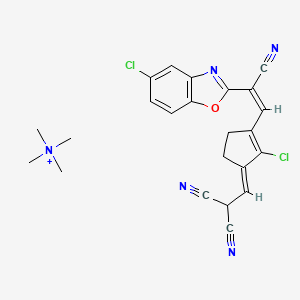

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

140234-15-7 |

|---|---|

Molecular Formula |

C23H22Cl2N5O+ |

Molecular Weight |

455.4 g/mol |

IUPAC Name |

2-[(E)-[2-chloro-3-[(Z)-2-(5-chloro-1,3-benzoxazol-2-yl)-2-cyanoethenyl]cyclopent-2-en-1-ylidene]methyl]propanedinitrile;tetramethylazanium |

InChI |

InChI=1S/C19H10Cl2N4O.C4H12N/c20-15-3-4-17-16(7-15)25-19(26-17)14(10-24)6-13-2-1-12(18(13)21)5-11(8-22)9-23;1-5(2,3)4/h3-7,11H,1-2H2;1-4H3/q;+1/b12-5+,14-6-; |

InChI Key |

WGTGKWBIRRSJSI-AMWWAGLOSA-N |

SMILES |

C[N+](C)(C)C.C1CC(=C(C1=CC(C#N)C#N)Cl)C=C(C#N)C2=NC3=C(O2)C=CC(=C3)Cl |

Isomeric SMILES |

C[N+](C)(C)C.C\1CC(=C(/C1=C/C(C#N)C#N)Cl)/C=C(/C#N)\C2=NC3=C(O2)C=CC(=C3)Cl |

Canonical SMILES |

C[N+](C)(C)C.C1CC(=C(C1=CC(C#N)C#N)Cl)C=C(C#N)C2=NC3=C(O2)C=CC(=C3)Cl |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

(2-chloro-3-(2,2-dicyanoethenyl) 2-cyclopenten-1-ylidene-(5-chlorobenzoxazol-2-yl)cyanomethyl)tetramethylammonium salt AB 670 albumin blue 670 |

Origin of Product |

United States |

Molecular Design and Synthetic Methodologies for Albumin Blue 670 and Analogues

Rational Design Principles for Albumin-Specific Fluorescent Dyes

Rational design of fluorescent probes for in vivo optical imaging often involves selecting dyes where the fluorophore itself, rather than a conjugated targeting moiety, is primarily responsible for albumin binding. nih.gov This approach is crucial for controlling the dye's pharmacokinetic profile, particularly its rate of extravasation from blood vessels into tissues. nih.gov Strong binding to albumin can reduce diffusion into tissues, potentially affecting target contrast. nih.gov

Considerations for Long-Wavelength Excitation and Emission Characteristics

Fluorescent probes designed for deep tissue and non-invasive optical imaging require desirable features such as good fluorescence intensity in the visible range and decent cell permeability. nih.gov For applications in biological samples, especially those involving blood or tissue, using dyes that absorb and emit in the long-wavelength region (red to near-infrared, >600 nm) is advantageous. nih.govfau.eu This spectral range minimizes interference from autofluorescence from biological molecules and reduces absorption by hemoglobin in red blood cells. nih.govfau.eu Albumin Blue 670 exhibits absorption and emission above 600 nm, with a shift further into the red observed when bound to human serum albumin (HSA). nih.gov This shift is often accompanied by an enhancement in absorption and emission intensity upon binding to albumin. nih.gov

Strategies for Tailoring Dyes to Specific Laser Lines (e.g., 670-nm Diode Laser)

Tailoring fluorescent dyes to match specific laser lines is a key aspect of developing probes for laser-induced fluorescence (LIF) applications. This compound is specifically designed to be excited by a 670-nm diode laser. researchgate.netcapes.gov.brpsu.edunih.gov This matching of the dye's absorption characteristics to readily available and often inexpensive laser sources allows for sensitive detection of albumin at trace levels due to the strong laser-induced fluorescence of the albumin-dye complex. researchgate.netcapes.gov.brnih.gov Another related dye, Albumin Blue 633, is tailored to match the 633-nm HeNe laser line. capes.gov.brnih.gov

Synthetic Pathways and Derivatization Strategies for the Albumin Blue Class of Dyes

The synthesis of fluorescent dyes often involves multi-step procedures. While specific detailed synthetic routes for this compound can vary, the general process involves the construction of its complex molecular structure. ontosight.ai

Key Precursors and Synthetic Reaction Schemes

The chemical structure of this compound includes a benzoxazolyl group, a cyclopentenyl group, and a tetramethylammonium (B1211777) moiety. ontosight.ai The synthesis of such compounds typically involves multiple steps, including condensation reactions and substitution reactions. ontosight.ai For cyanine (B1664457) dyes in general, which share some structural features with this compound, synthetic strategies often involve the condensation of heterocyclic ammonium (B1175870) salts with suitable intermediates. acs.org For example, symmetrical cyanines can be synthesized from N-alkyl quaternized salts through activated intermediates. acs.org Asymmetrical cyanines can be prepared by condensation between different precursors. acs.org

This compound is described chemically as (2-chloro-3-(2,2-dicyanoethenyl) 2-cyclopenten-1-ylidene-(5-chlorobenzoxazol-2-yl)cyanomethyl)tetramethylammonium salt, or alternatively, methanaminium, N,N,N-trimethyl-, salt with ((2-chloro-3-(2-(5-chloro-2-benzoxazolyl)-2-cyanoethenyl)-2-cyclopenten-1-ylidene)methyl)propanedinitrile (1:1). ontosight.ai Its molecular formula is C₂₃H₂₂Cl₂N₅O⁺. nih.govchemsrc.comguidechem.com

Approaches to Enhance Affinity and Selectivity towards Albumin

Enhancing the affinity and selectivity of fluorescent dyes towards albumin is a critical aspect of their design for targeted applications. This compound is known for its high affinity for albumin. ontosight.ai Strategies to improve albumin binding in fluorescent probes include modifying the dye structure with albumin-binding moieties. nih.gov For instance, connecting 4-(4-iodophenyl)butanoic acid (IP) as an albumin-binding moiety to cyanine dyes has been shown to enable dynamic and controllable binding with albumin. nih.gov The interaction between dyes and albumin can involve non-covalent binding, which often leads to a long-wavelength shift in spectra and an increase in fluorescence quantum yield. fau.eu Serum albumin possesses multiple ligand binding sites, including primary sites known as Sudlow sites I and II. fau.eumdpi.comresearchgate.net Hydrophobic interactions are often a dominant force in the binding process, although hydrogen bonding and electrostatic interactions can also play a role. researchgate.netnih.gov The presence of a six-membered ring with chlorine, small side groups, and relatively high hydrophobicity have been identified as key parameters governing the binding of certain cyanine dyes to albumin. researchgate.netthno.org

Computational Chemistry and Predictive Modeling for this compound Derivatives

Computational chemistry and predictive modeling play an increasingly important role in the design and understanding of fluorescent dyes and their interactions with proteins like albumin. Techniques such as molecular docking and molecular dynamics simulations can be used to study the binding mechanisms, predict binding sites, and evaluate the structural stability of protein-dye complexes. nih.govbohrium.comresearchgate.net These methods can complement experimental studies by providing insights into the molecular-level interactions that govern binding affinity and selectivity. nih.govresearchgate.net Computational studies can help rationalize the binding modes of dyes and proteins. nih.gov For instance, molecular docking has suggested that certain dyes bind effectively to Sudlow site I on albumin. mdpi.com Ab initio simulations can be employed to investigate the mechanisms underlying fluorescence phenomena, such as aggregation-induced emission, within the protein environment. nih.gov Predictive modeling can aid in evaluating potential medicinal properties and toxicities of newly synthesized molecules. bohrium.com

In Silico Prediction of Albumin Binding Sites and Interactions

In silico methods, particularly molecular docking, play a significant role in predicting the binding sites and interactions of small molecules with proteins like human serum albumin (HSA) scielo.org.mxnih.gov. These computational approaches can predict the binding mode and affinity of a ligand with a protein of known 3D structure scielo.org.mx.

HSA possesses several binding sites for various ligands, including two primary drug-binding sites known as Sudlow site I and Sudlow site II, as well as fatty acid binding sites nih.govresearchgate.net. Sudlow site I and Sudlow site II are major areas of albumin binding researchgate.net. Molecular docking protocols utilize the 3D structure of the protein receptor and the ligands to predict binding poses and estimate binding energies scielo.org.mx.

Studies using molecular docking have suggested that certain squaraine dyes, which are also fluorescent probes, interact effectively with Sudlow site I on HSA, exhibiting binding energies higher than that of warfarin, a known ligand for this site mdpi.com. In silico predictions of HSA binding contribute to the discovery of new drug candidates and can help streamline the drug discovery process scielo.org.mxresearchgate.net. Automated ligand- and structure-based protocols can predict small-molecule interactions with HSA, including binding affinity calculation, binding site prediction, and 3D binding pose figshare.com.

Rational Design for Optimized Photophysical Performance of Derivatives

Rational design is a key strategy for developing fluorescent probes with optimized photophysical properties, such as absorption and emission wavelengths, quantum yield, and photostability core.ac.uk. For biological applications, particularly in complex matrices like blood, it is desirable for fluorescent dyes to absorb and emit at longer wavelengths (e.g., above 600 nm) to minimize interference from autofluorescence and absorption by endogenous molecules like hemoglobin mdpi.comnih.gov.

This compound and its analogue Albumin Blue 633 are examples of dyes designed to emit in the red spectral region, away from the absorption bands of hemoglobin nih.gov. Their spectral properties, including absorption and emission maxima, can shift upon binding to HSA, often accompanied by an enhancement in fluorescence intensity nih.gov. This enhancement is more pronounced for AB670 nih.gov.

Rational design approaches can involve modifying the chemical structure of the dye to tune its electronic properties and thus its absorption and emission spectra core.ac.ukmdpi.com. For instance, introducing specific functional groups or altering the π-conjugation system can influence the photophysical characteristics core.ac.ukmdpi.com. The goal is to design molecules with predictable photophysical properties that are suitable for specific biological imaging or sensing applications core.ac.uk.

The binding of fluorescent dyes to albumin can also influence their fluorescence lifetime and anisotropy, providing additional parameters that can be exploited for sensing applications nih.gov. High anisotropy values observed for AB670 in plasma and blood suggest binding to high molecular weight macromolecules like albumin nih.govnih.gov. Changes in AB670 anisotropy with increasing HSA concentration have been shown to allow for monitoring HSA levels nih.govnih.gov.

Rational design also considers factors beyond just spectral properties, aiming for characteristics like high sensitivity and selectivity for the target analyte, as demonstrated by the high selectivity of Albumin Blue dyes for HSA over other serum proteins researchgate.net.

Table 1: Selected Photophysical Properties of Albumin Blue Dyes

| Dye | Excitation Wavelength (nm) | Emission Wavelength (nm) | Notes | Source |

| Albumin Blue 633 | >600 (in PBS and HSA) | >600 (in PBS and HSA) | Red shift in HSA, enhancement in HSA | nih.gov |

| This compound | >600 (in PBS and HSA) | >600 (in PBS and HSA) | Red shift in HSA, more pronounced enhancement | nih.gov |

| AB670 | 650 (for anisotropy) | 678 (for anisotropy) | High anisotropy in HSA and plasma | nih.govnih.gov |

| AB670 | 670 (diode laser) | Intense red fluorescence | Used for sensitive HSA assay | researchgate.net |

Table 2: Albumin Binding Sites Mentioned

| Binding Site | Description | Relevance to this compound | Source |

| Sudlow site I | Major drug-binding site on HSA | Potential binding site | nih.govresearchgate.net |

| Sudlow site II | Major drug-binding site on HSA | Potential binding site | nih.govresearchgate.net |

| Site III | Another major albumin binding area | Potential binding site | researchgate.net |

| Fatty acid sites | Binding sites for fatty acids | Mentioned in context of HSA | nih.gov |

Mechanistic Elucidation of Albumin Blue 670 Albumin Interaction

Spectroscopic Characterization of Albumin Blue 670 Upon Protein Binding

Spectroscopic techniques provide valuable insights into the changes that occur in this compound upon binding to albumin, revealing details about the dye's environment and the complex formation.

Mechanisms of Fluorescence Intensity Enhancement upon Albumin Binding

Upon binding to HSA, this compound exhibits an enhancement in both its absorption and emission spectra nih.gov. This enhancement is more pronounced for AB670 compared to Albumin Blue 633 nih.gov. In aqueous environments, AB670 shows very little emission in its free form, suggesting minimal fluorescence contribution nih.gov. The significant increase in fluorescence intensity upon binding to albumin indicates a change in the dye's microenvironment, likely becoming less polar and more conducive to fluorescence kanazawa-u.ac.jp. This phenomenon is a key characteristic exploited in fluorescence-based assays for albumin detection activemotif.comresearchgate.net. The enhancement is caused by the binding of the dye to albumin, forming a stable water-soluble complex researchgate.netresearchgate.net.

Time-Resolved Fluorescence Lifetime Analysis of this compound Adducts

Time-resolved fluorescence lifetime measurements further support the selective binding of this compound to HSA in plasma and blood nih.govnih.gov. These measurements can be used for lifetime-based sensing to monitor HSA concentrations nih.govnih.govresearchgate.net. The lifetime values observed for AB670 in blood are similar to those in plasma, suggesting that lifetime measurements are less sensitive to quenching by hemoglobin in red blood cells compared to intensity measurements nih.gov. This characteristic can be advantageous in developing lifetime-based sensing techniques for HSA using these dyes nih.gov.

Anisotropy Measurements for Probing Conformational Dynamics in Protein-Dye Complexes

Anisotropy measurements for this compound in plasma and blood reveal high anisotropy values nih.govnih.govresearchgate.net. High anisotropy values suggest that the dye is bound to high molecular weight macromolecules, such as albumin nih.gov. Anisotropy measurements can also be used to determine HSA concentrations by observing changes in AB670 anisotropy with increasing HSA concentration nih.govnih.govresearchgate.net. As the concentration of HSA increases, the anisotropy of AB670 also increases until it levels off nih.gov. This linear increase in anisotropy within a certain concentration range indicates the potential for monitoring HSA using anisotropy measurements nih.gov.

Quantitative Characterization of this compound - Albumin Binding Kinetics and Thermodynamics

Quantitative methods are employed to determine the strength and characteristics of the binding interaction between this compound and albumin.

Determination of Binding Constants and Stoichiometry via Scatchard Evaluation

Scatchard analysis is a method used to determine the binding constant and stoichiometry of the interaction between a ligand and a protein kanazawa-u.ac.jpju.edu.jopsu.educore.ac.ukresearchgate.net. While direct Scatchard plots for this compound binding to albumin were not explicitly detailed in the provided snippets, the principle involves analyzing the ratio of bound ligand to free ligand as a function of the bound ligand concentration to determine the number of binding sites and the association constant kanazawa-u.ac.jpju.edu.jopsu.eduresearchgate.net. For other dye-albumin interactions, Scatchard plots have been utilized to estimate binding constants and infer stoichiometry kanazawa-u.ac.jpresearchgate.netresearchgate.netju.edu.jo. Parameters of the probe-HSA interaction for this compound have been obtained from a Scatchard evaluation researchgate.net.

Identification of Specific Binding Sites on Human Serum Albumin for this compound

Human serum albumin has primary drug-binding regions, notably Sudlow's site I and site II, located in hydrophobic cavities within subdomains II-A and III-A, respectively rsc.orgtcichemicals.commdpi.commdpi.comnih.gov. While the specific binding site(s) of this compound on HSA were not definitively stated in the provided information, studies on other albumin-binding fluorescent probes indicate that they can selectively interact with either site I or site II tcichemicals.comnih.gov. The pattern of displacement of fluorescent probes by ligands with known primary binding sites can help identify the specific binding site of the probe tcichemicals.comnih.gov. Molecular modeling and docking studies are also used to predict plausible binding modes and active sites on HSA for various ligands rsc.orgdaneshyari.comspectroscopyonline.com. Based on molecular modeling, some polymethine dyes, structurally similar to this compound, are suggested to bind to two binding sites with different polarities on albumin researchgate.net.

Compound Information

| Compound Name | PubChem CID |

| This compound | 6450134 |

| Human Serum Albumin | 16132389 |

Data Tables

Based on the provided text, a detailed data table with specific numerical values for binding constants, lifetimes, or anisotropy across different conditions for this compound is not available. However, the text describes the types of data obtained and the relationships observed. Below is a representation of the kind of data that would be presented in a detailed study, based on the descriptions in the text.

Table 1: Illustrative Spectroscopic Data of this compound in Different Environments

| Environment | Fluorescence Intensity (Arbitrary Units) | Mean Fluorescence Lifetime (ns) | Steady-State Anisotropy |

| Buffer (Free Dye) | Low | (Shorter) | Low |

| HSA-Bound Dye | High (Enhanced) | (Longer) | High |

| Plasma | (Varies) | Similar to HSA-Bound | High |

| Whole Blood | (Lower than Plasma due to quenching) | Similar to Plasma/HSA-Bound | Reduced compared to Plasma |

Note: The values in this table are illustrative, based on the qualitative descriptions in the source material, as specific numerical data points across different conditions for AB670 were not consistently provided in the snippets.

Table 2: Illustrative this compound Anisotropy as a Function of HSA Concentration

| HSA Concentration (g/L) | Steady-State Anisotropy |

| 0 | Low |

| 0.03 | Increasing |

| 0.1 | Increasing |

| 0.25 | Increasing |

| > 0.25 | Levels off |

Note: This table is illustrative, based on the description of the anisotropy increasing and leveling off with HSA concentration nih.gov. Specific concentration ranges and corresponding anisotropy values were not consistently provided in a tabular format in the source material.

Influence of Physicochemical Parameters on Binding Affinity and Fluorescence Modulation

The binding affinity and fluorescence modulation of this compound with albumin are influenced by various physicochemical parameters. While specific detailed data on the influence of pH and temperature directly on this compound binding affinity and fluorescence modulation are not extensively detailed in the provided search results, general principles of protein-ligand interactions and fluorescence spectroscopy apply hawaii.eduiss.commdpi.com.

Protein-ligand binding is generally sensitive to pH changes, which can affect the ionization state of amino acid residues in the protein's binding site and the dye itself, thereby altering electrostatic interactions. Temperature can influence the thermodynamics of binding, affecting the binding constant and the stability of the complex. Changes in temperature can also impact the fluorescence quantum yield and lifetime of fluorophores.

The fluorescence intensity of dyes can be affected by various factors in their microenvironment, including polarity and the presence of quenchers acs.orgunige.ch. The binding of this compound to albumin is reported to cause an enhancement in fluorescence, suggesting a change in the dye's environment upon binding, likely moving it to a more hydrophobic or protected site within the protein nih.govmdpi.com.

Molecular Interaction Dynamics and Structural Basis of Specificity

This compound exhibits selective binding to human serum albumin (HSA) in plasma and blood nih.govresearchgate.netnih.gov. This selectivity is significantly higher compared to other serum proteins researchgate.netresearchgate.net.

Role of Probe Molecular Geometry in Binding Specificity and Fluorescent Enhancement

The high specificity and sensitivity of this compound for albumin are discussed in terms of the molecular geometry of the probe researchgate.netresearchgate.netcapes.gov.br. The specific structure of this compound, which includes a benzoxazolyl group, a cyclopentenyl group, and a tetramethylammonium (B1211777) moiety, is crucial for its selective interaction with albumin ontosight.ai. While the exact detailed structural basis of this specificity for this compound is not fully elaborated in the provided snippets, studies on similar albumin-binding dyes suggest that the molecular shape and distribution of charges play a significant role in fitting into specific binding pockets on the albumin molecule, such as Sudlow site I mdpi.comresearchgate.net. The molecular geometry allows the probe to bind effectively to albumin, leading to the observed fluorescent enhancement researchgate.netresearchgate.netcapes.gov.br.

Photophysical Mechanisms Underpinning Fluorescence Activation upon Binding

The binding of this compound to albumin leads to a significant enhancement of its fluorescence intensity researchgate.netresearchgate.netnih.govcapes.gov.br. This fluorescence activation upon binding is a key aspect of its utility as a fluorescent probe. The photophysical mechanism underlying this enhancement is proposed to involve a change in the dye's environment upon binding to the protein researchgate.netcapes.gov.br. In an aqueous solution, the dye's fluorescence might be quenched due to interactions with water molecules or other quenchers. Upon binding to albumin, the dye is likely sequestered in a more hydrophobic or rigid environment within the protein structure. This change in microenvironment can reduce non-radiative decay pathways, such as internal conversion or collision quenching, thereby increasing the fluorescence quantum yield and observed intensity nih.govacs.org. The shift to longer wavelengths observed in the absorption and emission spectra of this compound in the presence of HSA also suggests a change in the dye's electronic state upon binding, consistent with being in a different environment compared to free solution nih.gov.

Computational Studies of this compound - Albumin Complexation and Dynamics

Computational studies, such as molecular docking and molecular dynamics simulations, are valuable tools for understanding the complexation and dynamics of ligand-protein interactions at a molecular level mdpi.comamazonaws.commdpi.compan.olsztyn.plfrontiersin.orgmdpi.com. While direct computational studies specifically on this compound and albumin complexation are not extensively detailed in the provided search results, the application of these methods to study the interaction of other dyes and ligands with albumin is demonstrated mdpi.commdpi.commdpi.compan.olsztyn.plfrontiersin.orgmdpi.comspectroscopyonline.com.

These computational approaches can predict plausible binding modes, estimate binding energies, and provide insights into the intermolecular interactions (such as hydrogen bonds, van der Waals forces, and electrostatic interactions) that stabilize the complex researchgate.netmdpi.compan.olsztyn.plspectroscopyonline.com. Molecular dynamics simulations can further explore the dynamic behavior of the complex over time, revealing conformational changes in the protein and the ligand upon binding mdpi.comfrontiersin.org. Studies on similar dyes binding to albumin have utilized molecular docking to suggest binding sites, such as Sudlow site I, and have correlated computational findings with experimental data like binding constants and spectroscopic changes mdpi.comresearchgate.netpan.olsztyn.plspectroscopyonline.com. Applying these computational techniques to this compound would provide a more detailed understanding of its specific interaction with albumin, complementing the experimental observations of high affinity and fluorescence enhancement.

Advanced Analytical Methodologies and Instrumentation Utilizing Albumin Blue 670

Development and Optimization of Laser-Induced Fluorescence (LIF) Systems for Albumin Blue 670 Probes

Laser-Induced Fluorescence (LIF) systems are commonly employed in ultra-trace analysis due to their ability to provide significantly lower detection limits compared to conventional fluorometry. This compound has been identified as a suitable probe for LIF-based albumin determination, particularly when excited by lasers emitting in the red or near-infrared region, where background interference from biological matrices is minimized. researchgate.netcapes.gov.brpsu.edu Excitation of AB670 with a 670-nm diode laser, for instance, yields intense red fluorescence in the presence of albumin solutions. researchgate.netcapes.gov.brpsu.edu

Integration with Automated Analytical Platforms (e.g., Flow-Injection Analysis)

To enhance sample throughput and automation, LIF systems utilizing this compound have been coupled with automated analytical platforms such as Flow-Injection Analysis (FIA). psu.edunih.govunf.edu This integration allows for a continuous flow of samples, reagents, and the fluorescent probe, enabling rapid and automated measurement of albumin concentration. An assay based on LIF of AB670 coupled to an FIA system has been demonstrated for the determination of urinary albumin, capable of running 20 samples per hour. psu.edunih.gov This approach offers advantages in terms of speed and reduced manual handling compared to traditional methods. psu.edunih.gov

Optimization of Excitation and Detection Parameters for Enhanced Signal-to-Noise Ratio

Optimizing the excitation and detection parameters is crucial for maximizing the signal-to-noise ratio (SNR) in fluorescence-based assays using this compound. For AB670, excitation wavelengths above 600 nm are preferred because autofluorescence and absorption by hemoglobin in red blood cells are minimal in this region. nih.gov The binding of AB670 to human serum albumin (HSA) in plasma and blood causes a red shift in both its absorption and emission spectra, along with an enhancement in absorption and emission intensity, which is more pronounced for AB670 compared to Albumin Blue 633. nih.gov Detection is typically performed at the emission maximum, which for AB670 bound to HSA is around 670 nm or slightly red-shifted. nih.gov Using appropriate interference filters centered around the emission maximum helps to isolate the fluorescence signal from scattered excitation light and other potential sources of background noise. nih.gov

Application of this compound in Non-Immunological Fluorescence-Based Sensing Formats

This compound is primarily utilized in non-immunological fluorescence-based sensing formats for albumin quantification. Unlike immunoassays that rely on antibody-antigen interactions, these methods exploit the direct binding of the fluorescent dye to albumin and the resulting change in fluorescence properties. This offers potential advantages in terms of cost and speed. researchgate.netcapes.gov.br

Development of Assays for Trace Albumin Quantification in Biological Matrices

This compound has been successfully employed in the development of sensitive assays for quantifying trace levels of albumin in various biological matrices. nih.govhanyang.ac.kroup.comresearchgate.net The high selectivity of AB670 for HSA, with significantly weaker responses to other serum proteins, contributes to the accuracy of these assays. researchgate.netcapes.gov.br Detection limits as low as 0.2 mg/liter of HSA have been reported using LIF with AB670. researchgate.netcapes.gov.br This sensitivity is particularly valuable for detecting low concentrations of albumin, such as in the context of microalbuminuria screening. psu.edunih.gov

Adaptations for Direct Measurement in Complex Biological Samples (e.g., Plasma, Whole Blood)

A significant advantage of using this compound is the possibility of making fluorescence measurements directly in complex biological samples like plasma and whole blood. nih.govnih.gov The long excitation and emission wavelengths of AB670 minimize interference from hemoglobin absorption, a major challenge when working with whole blood. nih.gov Studies have characterized the fluorescence properties of AB670 in plasma and blood, demonstrating its selective binding to HSA in these matrices. nih.govresearchgate.netnih.gov This direct measurement capability reduces the need for extensive sample preparation steps like centrifugation or dilution, which can minimize errors and speed up analysis time. nih.govhanyang.ac.kr

Utilization of Advanced Detection Strategies (e.g., Lifetime-Based Sensing, Anisotropy-Based Measurements)

Beyond simple intensity measurements, advanced detection strategies such as fluorescence lifetime-based sensing and anisotropy-based measurements can be employed with this compound to monitor HSA concentrations. psu.edunih.govnih.gov

Lifetime-Based Sensing: Changes in the mean fluorescence lifetime of AB670 upon binding to HSA can be used for quantification. nih.govresearchgate.netcapes.gov.br Lifetime measurements offer advantages over intensity-based methods as they are less sensitive to variations in probe concentration, photobleaching, light scattering, and absorption characteristics of the sample. nih.govresearchgate.net AB670 exhibits a significant increase in mean lifetime when bound to HSA compared to its free form, making it suitable for this approach. nih.gov

Anisotropy-Based Measurements: this compound shows high emission anisotropy values in plasma and blood when bound to HSA. nih.govresearchgate.net This high anisotropy can be exploited for sensing HSA concentration, as changes in HSA concentration correlate with changes in AB670 anisotropy. nih.govresearchgate.net This method has been shown to be effective for monitoring HSA in plasma and blood mimics within a specific concentration range. nih.gov

Integration with Microfluidic and Miniaturized Analytical Devices for Point-of-Care Research Applications

The development of microfluidic and miniaturized analytical devices for point-of-care (POC) research applications is an active area, aiming to provide rapid, low-cost, and portable diagnostic tools. While the search results mention microfluidic devices for albumin or albumin-to-creatinine ratio determination, often utilizing dye-binding assays, the direct integration of this compound specifically within such miniaturized systems for POC research is not extensively detailed in the provided snippets.

However, the principle of using fluorescent dyes that specifically bind to albumin in microfluidic systems for detection is established. For instance, a microfluidic sliding paper-based device has been proposed for determining the albumin-to-creatinine ratio in urine using colorimetric or spectrophotometric dye-binding assays, demonstrating the potential for miniaturized albumin detection platforms suitable for POC applications. mdpi.comresearchgate.net Another study describes an integrated microfluidic system for microalbuminuria determination using a non-immunological dye binding assay where dyes react specifically with albumin to enhance fluorescence. researchgate.net While these examples utilize different dyes or general dye-binding principles, the strong fluorescence enhancement of this compound upon binding to albumin researchgate.netresearchgate.net makes it a candidate for integration into similar microfluidic or miniaturized fluorescent detection systems for research purposes, potentially offering high sensitivity in a portable format. The trend towards developing lifetime-based sensing methods with dyes like AB670 in plasma and blood also suggests potential for simplified, fewer-step analysis, which could be beneficial for miniaturized systems. nih.gov

Method Validation and Performance Metrics in Research Settings

Validation of analytical methods utilizing this compound is crucial to ensure their reliability, accuracy, and suitability for intended research applications. Method validation typically involves characterizing performance metrics such as sensitivity, detection limits, precision, and reproducibility, and establishing robust calibration strategies. chromatographyonline.comeuropa.eu

Assays employing this compound are noted for their sensitivity in detecting albumin, particularly at trace levels. Studies have reported low detection limits for albumin when using AB 670. For example, a laser-induced fluorescence assay utilizing this compound obtained detection limits of 0.2 mg/liter for human serum albumin (HSA). researchgate.netnih.govcapes.gov.brresearchgate.net Another Albumin Blue fluorescent assay kit is described as sensitive, with a detection limit of < 0.5 mg/L in urine and serum samples. activemotif.com The high specificity of AB 670 for HSA, with significantly weaker responses to other serum proteins, contributes to the sensitivity of these assays by minimizing interference. researchgate.netnih.govresearchgate.net

Precision and reproducibility are critical performance metrics evaluated during method validation to ensure the consistency of results. Precision refers to the agreement among results from repeated measurements of a homogeneous sample under specified conditions, often described in terms of repeatability (within-run precision) and intermediate precision (within-laboratory variability). chromatographyonline.comannlabmed.org Reproducibility refers to the agreement among results obtained from the same sample analyzed in different laboratories. chromatographyonline.comannlabmed.orgclsi.org

While specific precision and reproducibility data for assays solely using this compound are not extensively detailed in the provided snippets, related Albumin Blue assays offer insights. For an Albumin Blue 580 fluorescence assay, within-run coefficients of variation (CVs) ranged from 1.7% to 8.9% for a working range of 2–200 mg/L and from 2.9% to 5.7% for a working range of 1–50 mg/L. researchgate.netpsu.edu Between-run CVs for the 2–200 mg/L range were reported between 2.6% and 6.4%. psu.edu These figures for a related dye suggest that assays utilizing Albumin Blue compounds can achieve good precision. General guidelines for method validation recommend evaluating repeatability with a minimum number of determinations and assessing intermediate precision by considering variations like different analysts or equipment. chromatographyonline.com

Establishing robust calibration strategies is essential for quantitative assays using this compound to accurately determine albumin concentrations based on fluorescence intensity. This involves preparing calibrators at various concentrations to generate a calibration curve that defines the relationship between fluorescence signal and albumin concentration. psu.edupsu.edu The working range of the assay, representing the range of analyte concentrations for which the method provides accurate results, is determined during this process. europa.eupsu.edu

For an Albumin Blue 580 fluorescence assay, calibration curves were established to cover working ranges of 2–200 mg/L and 1–50 mg/L for urinary albumin determination. researchgate.netpsu.edu The selection of the working range is based on the expected concentrations of albumin in the samples being analyzed, such as those found in normoalbuminuria and microalbuminuria. researchgate.netpsu.edu The concentration of albumin in a sample is then calculated based on its measured fluorescence intensity and the established calibration curve. psu.edupsu.edu The linearity of the relationship between fluorescence intensity and albumin concentration within the working range is a key aspect of calibration. nih.govresearchgate.net

| Performance Metric | Value/Range | Conditions/Assay Type | Source |

| Detection Limit (HSA) | 0.2 mg/liter | Laser-induced fluorescence assay with AB 670 | researchgate.netnih.govcapes.gov.brresearchgate.net |

| Detection Limit | < 0.5 mg/L | Albumin Blue Fluorescent Assay Kit (urine and serum) | activemotif.com |

| Within-run CV (AB 580) | 1.7% - 8.9% | 2-200 mg/L working range | researchgate.netpsu.edu |

| Within-run CV (AB 580) | 2.9% - 5.7% | 1-50 mg/L working range | researchgate.netpsu.edu |

| Between-run CV (AB 580) | 2.6% - 6.4% | 2-200 mg/L working range | psu.edu |

| Working Range (AB 580) | 2–200 mg/L, 1–50 mg/L | Urinary albumin fluorescence assay | researchgate.netpsu.edu |

| Linear Range (related) | 0.2-1.4 µM (HSA standard) | Terbium-Danofloxacin probe fluorescence assay | nih.gov |

| Linear Range (related) | 0.5-12.0 µg/mL (BSA) | Nile Blue fluorescence assay | researchgate.net |

Comparative Analysis with Established Albumin Quantification Methodologies

The evaluation of any new analytical method requires rigorous comparison against established techniques. This compound, a fluorescent dye-based assay, offers a distinct mechanism for albumin quantification that diverges from traditional immunochemical and other dye-binding methods. Its performance is best understood by comparing its principles, advantages, and limitations against these conventional assays.

Immunochemical assays, such as immunoturbidimetry and Enzyme-Linked Immunosorbent Assay (ELISA), are considered standard methods for albumin quantification due to their high specificity. These techniques rely on the highly specific binding interaction between an antibody and the albumin antigen.

Immunoturbidimetry operates by measuring the turbidity of a sample created by the formation of insoluble antigen-antibody complexes when anti-albumin antibodies are introduced. The degree of light scattering or absorption is proportional to the albumin concentration. This method is widely automated and used in clinical chemistry analyzers. fda.gov While generally reliable, immunoturbidimetric assays can exhibit bias, with some studies showing negative or minimal bias depending on the specific reagent and analyzer system used when compared to mass spectrometry. nih.govresearchgate.net

ELISA is a heterogeneous immunoassay that involves immobilizing the albumin antigen or a capture antibody onto a solid phase. A subsequent detection antibody, conjugated to an enzyme, generates a measurable signal (colorimetric, fluorescent, or chemiluminescent) upon binding. ELISA is known for its high sensitivity and is capable of detecting very low concentrations of albumin. researchgate.netnih.gov Studies have shown that ELISA results agree well with reference methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) and can accurately characterize albumin deficiency. researchgate.netnih.gov

In contrast, This compound utilizes a fundamentally different principle. It is a dye-binding assay where the fluorescence of the dye is significantly enhanced upon non-covalent binding to albumin. nih.gov This method does not depend on the specific epitope recognition required by antibodies.

A key advantage of the this compound fluorescence assay is its operational simplicity and the potential for direct measurements in complex media like plasma and whole blood, which can minimize sample preparation steps and associated errors. nih.gov Immunochemical methods, while specific, may be more complex and time-consuming, particularly ELISA. researchgate.net Furthermore, immunoassays measure immunoreactive albumin, and their accuracy can be compromised if the protein is structurally altered (e.g., denatured or fragmented) in a way that masks the antibody-binding epitope, even if the bulk of the protein is present.

| Feature | Immunoturbidimetry / ELISA | This compound Assay |

| Principle | Specific antigen-antibody reaction | Fluorescence enhancement upon dye-protein binding |

| Specificity | High, based on epitope recognition | High, based on selective dye affinity for albumin |

| Measurement | Turbidity or absorbance/fluorescence from enzymatic reaction | Direct fluorescence intensity, lifetime, or anisotropy |

| Complexity | Can be multi-step (ELISA); automated for turbidimetry | Potentially simpler, fewer preparation steps |

| Potential Issues | Prozone effect; interference from non-immunoreactive albumin | Interference from quenching substances (e.g., hemoglobin) |

This compound belongs to the class of dye-binding assays, but its fluorescent properties and long-wavelength emission distinguish it from traditional colorimetric dye-binding agents like Bromophenol Blue (BPB) and Coomassie Brilliant Blue (CBB).

Bromophenol Blue (BPB) is an anionic dye that binds to proteins, particularly albumin, under acidic conditions, causing a measurable color change. chondrex.com It has been noted for its higher affinity for albumin over globulins. chondrex.com However, like other similar dyes (e.g., Bromocresol Green), BPB-based methods can overestimate albumin concentrations and may be affected by the presence of surfactants. nih.govchondrex.com One study found that the sensitivity of a BPB assay was higher than that of Bromocresol Green but lower than that of the Coomassie Brilliant Blue assay. researchgate.net

Coomassie Brilliant Blue (CBB) is widely used for general protein quantification (Bradford assay). abcam.comazurebiosystems.com The binding of CBB to proteins, primarily through interactions with basic (e.g., arginine) and aromatic amino acid residues, causes a shift in the dye's maximum absorbance from 470 nm to 595 nm. abcam.combitesizebio.com A major limitation of the CBB assay is its protein-to-protein variability; since binding is dependent on the amino acid composition, it can yield different results for proteins with varying content of basic residues. carlroth.com The assay is also incompatible with most detergents. azurebiosystems.com

This compound offers several advantages over these colorimetric dyes. Its assay is based on fluorescence, which is generally more sensitive than absorbance-based measurements. A key feature of this compound is its excitation and emission in the red region of the spectrum (above 600 nm). nih.gov This is a significant benefit when analyzing biological samples like plasma or blood, as it minimizes interference from the natural autofluorescence of endogenous molecules (e.g., NADH, flavins), which typically occurs at shorter wavelengths. nih.gov Furthermore, absorption by hemoglobin is also minimal in this spectral region, reducing a common source of interference in whole-blood assays. nih.gov

| Feature | Bromophenol Blue | Coomassie Brilliant Blue | This compound |

| Principle | Colorimetric (Absorbance) | Colorimetric (Absorbance) | Fluorometric |

| Primary Target | Albumin over globulins | General proteins (basic/aromatic residues) | Human Serum Albumin |

| Wavelength | ~610 nm | ~595 nm | Excitation: ~650 nm, Emission: ~678 nm |

| Key Advantage | Simple, colorimetric | High sensitivity for general proteins | High sensitivity; low biological autofluorescence |

| Known Limitations | Overestimation; surfactant interference | Protein-to-protein variability; detergent interference | Potential quenching by hemoglobin |

Selectivity Studies of this compound Against Potential Interfering Biomolecules

The clinical utility of an albumin assay is highly dependent on its selectivity for albumin in the presence of a complex mixture of other biomolecules found in serum, plasma, or urine.

Research has demonstrated that this compound and its analogues bind selectively to Human Serum Albumin (HSA) in complex biological fluids like plasma and blood. nih.govnih.gov

Immunoglobulins: Studies simulating the composition of plasma showed that the binding of Albumin Blue dyes to other protein components is relatively weak. Specifically, γ-globulin (a major class of immunoglobulins) was found to have an extremely low affinity for these dyes. Simulations indicated that in a mixture of plasma proteins at physiological concentrations, the fraction of dye bound to HSA is close to unity, making the fluorescence contribution from other components, including γ-globulins, negligible. nih.gov

Bence Jones protein: While direct studies on this compound are limited, research on the analogue Albumin Blue 580 reported lower interference from Bence Jones proteins.

Transferrin: Similar to Bence Jones proteins, studies on Albumin Blue 580 have indicated low interference from transferrin.

Hemoglobin: Hemoglobin presents a different type of interference. While it does not appear to bind the dye, its strong absorbance in the visible spectrum can quench the fluorescence signal of this compound in whole blood samples. However, measurement techniques that rely on fluorescence lifetime rather than intensity are less sensitive to this quenching effect, offering a potential advantage for whole-blood sensing. nih.gov

Beyond other proteins, an ideal assay should be robust against interference from various endogenous and exogenous substances that may be present in patient samples.

Endogenous Substances (e.g., Bilirubin (B190676), Lipids): Specific interference studies detailing the effect of bilirubin and lipids on the this compound assay are not extensively available in the literature. However, the long-wavelength spectral properties of this compound are advantageous. Bilirubin interference is primarily a concern for assays that operate at shorter wavelengths (400-500 nm). By being excited and emitting above 600 nm, the this compound assay is inherently less susceptible to spectral interference from bilirubin. nih.gov Lipemia (high lipid concentration) can cause light scattering, which poses a significant problem for absorbance and turbidimetric assays. nih.govresearchgate.net Fluorescence-based methods, particularly those measuring fluorescence lifetime or anisotropy, can be less sensitive to light scattering than simple intensity measurements. nih.gov

Exogenous Substances (e.g., Drugs): The potential for interference from drugs or other exogenous compounds would depend on whether these molecules bind to albumin at the same site as this compound or if they possess fluorescent properties in the same spectral window. Detailed studies on these interactions for this compound are required for a comprehensive interference profile.

Comparative Photophysical and Binding Characteristics of this compound Analogues

This compound is part of a family of long-wavelength fluorescent dyes, with Albumin Blue 633 being a closely related analogue. Comparing their properties provides insight into the structure-function relationship of these compounds. nih.gov

Upon binding to HSA, both dyes exhibit a shift to longer wavelengths (a red shift) in their absorption and emission spectra, along with an enhancement of their fluorescence intensity. This enhancement is notably more pronounced for this compound, which shows very little emission in its free, unbound state in aqueous buffer. nih.gov

Fluorescence lifetime measurements further distinguish the two analogues. In the presence of HSA, this compound demonstrates a larger lifetime response compared to Albumin Blue 633. This characteristic makes this compound a more suitable candidate for lifetime-based sensing applications, as the greater dynamic range of the signal allows for more sensitive measurements of albumin concentration. nih.gov Anisotropy measurements, which relate to the rotational mobility of the fluorescent molecule, are high for both dyes when bound to the large albumin protein, confirming a strong binding interaction. nih.gov

| Photophysical Property | Albumin Blue 633 | This compound |

| Excitation Wavelength (Bound to HSA) | >600 nm | ~650 nm |

| Emission Wavelength (Bound to HSA) | ~630 nm | ~678 nm |

| Fluorescence Enhancement upon Binding | Moderate | Pronounced |

| Fluorescence Lifetime Response | Smaller change upon binding | Larger change upon binding |

| Aqueous Stability (Half-life) | ~72 hours | ~3 hours |

| Isopropanol Stability (Half-life) | ~1 year | >4 weeks |

Data sourced from Bambot et al. (1998). nih.gov

Comparative Studies with Albumin Blue 633 and Albumin Blue 580

The Albumin Blue family of fluorescent dyes has been developed for the sensitive detection of serum albumin. Within this family, this compound (AB670), Albumin Blue 633 (AB633), and Albumin Blue 580 (AB580) have been characterized by their distinct spectral properties and binding affinities.

Research comparing AB670 and AB633 reveals that both dyes bind selectively to Human Serum Albumin (HSA) in complex biological media such as plasma and whole blood. nih.govnih.gov Upon binding to HSA, both dyes exhibit a shift to longer wavelengths (a red shift) in their absorption and emission spectra, along with a significant enhancement in fluorescence intensity. nih.gov This fluorescence enhancement is notably more pronounced for AB670. nih.gov

A key advantage of AB670 over AB633 is its performance in whole blood. The fluorescence of both dyes is quenched to some extent by the presence of hemoglobin in red blood cells. However, this quenching effect is less severe for AB670. nih.gov This is attributed to the greater spectral separation between AB670's emission band and the absorption bands of hemoglobin. nih.gov Furthermore, AB670 demonstrates a larger lifetime response upon binding to HSA, making it a more suitable candidate for lifetime-based sensing applications, which are less susceptible to interference from sample absorption or scattering. nih.gov

Albumin Blue 580 is recognized for its high sensitivity and selectivity in albumin detection. researchgate.netresearchgate.net It binds rapidly and specifically to HSA, resulting in a dramatic enhancement of its fluorescence quantum efficiency by as much as two orders of magnitude. researchgate.net Compared to other common dyes like bromphenol blue and merocyanine (B1260669) 540, AB580 offers the advantages of a lower fluorescence background, greater stability, and high sensitivity, with a reported limit of detection for HSA of approximately 11 nM. researchgate.netresearchgate.net The binding affinity of AB580 to HSA is notably high, with a binding constant (Kb) of 4.2 × 10⁷ M⁻¹, which is higher than that reported for AB633 (1.3 × 10⁷ M⁻¹). ntu.edu.tw

The following table summarizes the key comparative properties of these three dyes.

| Property | Albumin Blue 580 | Albumin Blue 633 | This compound |

|---|---|---|---|

| Excitation Max (λex, nm) | 593 | 620 | ~670 |

| Emission Max (λem, nm) | 608 | 635 | Not Specified |

| Binding Constant (Kb, M⁻¹) with HSA | 4.2 × 10⁷ | 1.3 × 10⁷ | Not Specified |

| Key Advantages | High binding affinity, low background, high sensitivity. researchgate.netresearchgate.netntu.edu.tw | Specific for HSA, red-shifted emission. nih.govntu.edu.tw | More pronounced fluorescence enhancement, less quenching by hemoglobin, larger lifetime response. nih.gov |

Elucidation of Structure-Activity Relationships within the Albumin Blue Dye Family

The functional differences among the Albumin Blue dyes are rooted in their distinct molecular structures. While detailed structure-activity relationship (SAR) studies for this specific dye family are not extensively published, general principles of fluorescent probe design allow for the elucidation of these relationships. The progression from Albumin Blue 580 to 670 reflects systematic modifications to the dye's core structure, primarily affecting its π-conjugated system.

The shift in absorption and emission maxima to longer wavelengths (from ~580 nm to ~670 nm) is a direct consequence of an extended π-electron system within the dye's molecular framework. This extension reduces the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), allowing the molecule to absorb and emit lower-energy, longer-wavelength light.

The primary mechanism for fluorescence enhancement upon binding to albumin is the principle of restricted intramolecular motion (RIM). In an aqueous solution, the dye molecules can dissipate absorbed energy through non-radiative pathways, such as intramolecular vibrations and rotations, resulting in low fluorescence. When the dye binds within the hydrophobic pockets of albumin, its structure becomes more rigid and planar. This confinement physically restricts these non-radiative decay pathways, forcing the molecule to release more of the absorbed energy as fluorescence, thus increasing the quantum yield. documentsdelivered.com

The structural variations also influence the dye's binding affinity and specificity. The binding is a complex interplay of hydrophobic and electrostatic interactions between the dye and the amino acid residues lining albumin's binding sites. Subtle changes in the dye's structure, such as the addition or modification of substituent groups, alter its size, shape, and charge distribution, thereby affecting the stability of the dye-albumin complex. For instance, the higher binding constant of AB580 compared to AB633 suggests its structure achieves a more optimal fit within the albumin binding pocket. ntu.edu.tw Similarly, the structural features of AB670 that push its emission further into the red spectrum also render it less susceptible to energy transfer to hemoglobin, a critical structure-activity outcome for applications in whole blood. nih.gov

Evaluation Against Other Novel Fluorescent Albumin Probes (e.g., Squaraine Dyes, BODIPY Dyes)

The performance of this compound can be benchmarked against other classes of fluorescent probes developed for albumin detection, notably squaraine and BODIPY dyes.

Squaraine Dyes: Squaraine dyes are known for their high molar extinction coefficients and strong absorption and emission in the red and far-red regions of the spectrum. fau.eu Like the Albumin Blue family, certain N-alkyl functionalized squaraine dyes act as "turn-on" probes, exhibiting a significant increase in fluorescence intensity upon binding to serum albumins. fau.eu This is accompanied by a red shift in their emission spectra. However, their reported binding affinities can be lower than those of the Albumin Blue dyes. For example, the equilibrium constant for the binding of the squaraine dye SL-2411 to bovine serum albumin (BSA) was estimated to be 3.0 × 10⁵ M⁻¹, which is considerably lower than the constants reported for Albumin Blue 580 and 633. ntu.edu.twfau.eu

BODIPY Dyes: BODIPY (boron-dipyrromethene) dyes are a versatile class of fluorophores characterized by their high photostability, high fluorescence quantum yields, and sharp emission peaks. mdpi.comnih.gov Many BODIPY dyes are sensitive to their local environment and have been developed as probes for protein hydrophobicity. nih.gov Several studies have shown that the fluorescence of BODIPY dyes can be substantially enhanced in the presence of serum albumin. nih.govresearchgate.net In some cases, this enhancement is attributed not only to binding within a hydrophobic pocket but also to the ability of albumin to act as a solubilizer, breaking up non-fluorescent dye aggregates into fluorescent monomers. researchgate.net While standard BODIPY dyes often have small Stokes shifts, novel derivatives have been engineered with large Stokes shifts (up to 100 nm) and emission maxima in the far-red, with one HSA-conjugated BODIPY dye showing an emission maximum at 670 nm, directly comparable to this compound's spectral region. mdpi.com

The following table provides a comparative overview of these different classes of albumin probes.

| Probe Family | Albumin Blue Dyes | Squaraine Dyes | BODIPY Dyes |

|---|---|---|---|

| Binding Affinity (K, M⁻¹) | High (e.g., 10⁷ for AB580/AB633). ntu.edu.tw | Moderate (e.g., 10⁵ for SL-2411). fau.eu | Variable, can be moderate. researchgate.net |

| Fluorescence Mechanism | Fluorescence enhancement via restricted intramolecular motion. documentsdelivered.com | Fluorescence enhancement upon binding. fau.eu | Enhancement via binding and/or disaggregation. researchgate.net |

| Spectral Range | Visible to Near-Infrared (580-670 nm). ntu.edu.tw | Visible to Far-Red. fau.eu | Broadly tunable, including Near-Infrared. mdpi.com |

| Key Advantages | High sensitivity and binding affinity; AB670 has low interference from hemoglobin. nih.govntu.edu.tw | High molar extinction coefficients. fau.eu | High photostability, high quantum yields, sharp emission peaks. mdpi.comnih.gov |

| Potential Disadvantages | Binding constants not reported for all members. ntu.edu.tw | Potentially lower binding affinity compared to Albumin Blue. fau.eu | Can be prone to aggregation; often have small Stokes shifts unless specifically engineered. mdpi.comresearchgate.net |

Development of Novel this compound Derivatives with Enhanced Properties

Future research is likely to focus on modifying the chemical structure of AB670 to improve its performance and broaden its utility. This involves designing derivatives with enhanced photophysical properties and expanded sensing capabilities.

Design for Expanded Spectroscopic Ranges or Multi-Parameter Sensing Capabilities

Expanding the spectroscopic range of AB670 derivatives or enabling multi-parameter sensing would significantly enhance their applications. Designing dyes with tunable absorption and emission wavelengths could allow for multiplexed detection of different analytes or simultaneous monitoring of multiple parameters. While AB670 is tailored to match the 670-nm diode laser line researchgate.net, derivatives absorbing or emitting at different wavelengths could be valuable for use with various excitation sources or for avoiding spectral overlap in multi-color experiments.

Developing multi-parameter sensing capabilities could involve creating AB670 derivatives that respond to changes in the local environment, such as pH, polarity, or the presence of other molecules, in addition to binding to albumin. Research on other optical sensors demonstrates the feasibility of designing probes that respond to multiple parameters, often by incorporating different sensing moieties into a single molecule or by using a combination of probes. acs.orguni-regensburg.de For example, some fluorescent sensors utilize changes in fluorescence intensity, lifetime, or anisotropy to report on environmental conditions. nih.govnih.govresearchgate.netacs.org Future AB670 research could explore conjugating AB670 to other functional molecules or designing new molecular architectures that exhibit distinct fluorescence responses based on different stimuli.

Advanced Integration of this compound with High-Throughput Screening Platforms for Proteomic Studies

The selective binding of AB670 to albumin makes it a potential tool for high-throughput screening (HTS) platforms in proteomic studies, particularly for analyzing albumin or studying its interactions. Albumin is a highly abundant protein in serum, and its presence can interfere with the detection of lower-abundance proteins in proteomic analysis. bio-rad.com Methods like those based on Cibacron Blue have been used to deplete albumin from samples to improve the resolution of other proteins. bio-rad.com While AB670 is a fluorescent dye used for detection rather than depletion, its high selectivity for albumin suggests it could be integrated into HTS workflows for specific applications.

Potential advancements could involve developing automated systems that utilize AB670 for rapid quantification of albumin in large numbers of samples or for monitoring albumin binding interactions in a high-throughput format. The existing Albumin Blue Fluorescent Assay Kit is described as high-throughput compatible activemotif.com, indicating the potential for further integration into advanced screening platforms. This could be particularly useful in drug discovery for screening compounds that bind to albumin or affect albumin-ligand interactions.

Exploration of this compound for Fundamental Protein Structural Analysis and Conformational Change Detection

Fluorescent dyes can be sensitive probes for detecting protein structural changes and conformational dynamics. thermofisher.com The fluorescence properties of some dyes, such as ANS, are significantly altered by the polarity of their environment, making them useful for sensing changes in protein folding or the exposure of hydrophobic regions. thermofisher.com Given that AB670's fluorescence is enhanced upon binding to albumin nih.govactivemotif.com, it is plausible that changes in albumin's conformation could influence this enhancement or other fluorescence parameters like lifetime or anisotropy. nih.govnih.govresearchgate.net

Future research could investigate the sensitivity of AB670's fluorescence to subtle conformational changes in albumin induced by factors such as ligand binding, post-translational modifications, or environmental stress. By monitoring changes in AB670 fluorescence, researchers might gain insights into the structural dynamics of albumin and how these dynamics are affected by various conditions. While the search results discuss using other techniques like circular dichroism and Raman spectroscopy for analyzing protein structural changes nih.govbiorxiv.org, and other fluorescent probes like ANS for monitoring protein folding thermofisher.com, specific studies using AB670 for detailed albumin structural analysis or conformational change detection were not extensively detailed. This represents a potential area for future exploration, potentially combining AB670 fluorescence measurements with other structural techniques.

Potential for In Situ Monitoring of Albumin in Biological Systems Beyond Current Methodologies

The ability of AB670 to bind selectively to HSA in plasma and blood suggests its potential for in situ monitoring of albumin in biological systems. nih.govnih.govresearchgate.net Current methodologies for monitoring albumin often involve taking samples and performing ex vivo analysis. researchgate.net Developing methods for real-time, in situ monitoring could provide valuable dynamic information about albumin levels and distribution in living systems.

The long excitation and emission wavelengths of AB670 are advantageous for in vivo applications, as light absorption and scattering by biological tissues are lower in the red and near-infrared regions. nih.gov While direct in situ monitoring in complex biological systems like the human body presents significant challenges, research exploring the use of fluorescent probes for in vivo imaging and sensing is ongoing. dovepress.compnas.org Future work could focus on developing delivery mechanisms for AB670, optimizing detection methods for use in biological tissues, and validating the accuracy and reliability of in situ measurements. The concept of leveraging endogenous albumin for drug delivery and targeting in situ has been explored pnas.org, suggesting the potential for utilizing albumin-binding probes like AB670 in similar in situ applications.

Further Investigation into the Fundamental Protein-Ligand Interaction Research facilitated by this compound

Albumin plays a crucial role in transporting a wide variety of endogenous and exogenous substances due to its numerous binding sites. researchgate.net Understanding the fundamental interactions between albumin and its ligands is important for pharmacology, toxicology, and understanding protein function. AB670's selective binding to albumin makes it a useful tool for studying these interactions.

Comparative Analysis with Other Fluorescent Probes

Albumin Blue 670 is one of several fluorescent probes available for albumin detection. A comparison with other probes highlights its specific advantages and positioning in the field.

| Probe | Excitation Max (nm) | Emission Max (nm) | Binding Affinity (Kd) | Key Features |

| This compound | ~650 | ~678 | 0.94 µM | Long-wavelength emission, high selectivity, suitable for plasma and whole blood. nih.gov |

| Albumin Blue 580 | ~580 | ~600 | Not readily available | Good sensitivity, has been used in various assay formats. |

| Dansylglycine | ~350 | ~560 | ~6.9 µM | Binds to Site II of HSA, shorter wavelength, potential for interference. |

| Warfarin (as a fluorescent ligand) | ~320 | ~380 | ~5 µM | Binds to Site I of HSA, intrinsic fluorescence is weak. |

Table 2: Comparison of Selected Fluorescent Probes for Albumin. Data compiled from various sources.

The primary advantage of this compound over many other fluorescent probes is its long-wavelength spectral properties, which significantly reduce background interference from biological samples. nih.gov This makes it particularly well-suited for direct measurements in complex media like plasma and blood. nih.gov

Summary and Future Perspectives

Albumin Blue 670 represents a significant advancement in the field of fluorescent probes for protein quantification. Its high affinity, selectivity for human serum albumin, and long-wavelength fluorescence characteristics make it a powerful tool for researchers and clinicians. The ability to perform measurements directly in complex biological fluids like plasma and whole blood with minimal sample preparation is a key advantage that streamlines workflows and reduces potential sources of error. nih.gov

The application of this compound in various fluorescence-based techniques, including intensity, lifetime, and anisotropy measurements, provides flexibility and robustness in albumin quantification. Future research may focus on the development of even more advanced probes with improved photostability, higher quantum yields, and tailored binding properties for specific applications. The continued evolution of fluorescent probe chemistry, exemplified by molecules like this compound, will undoubtedly play a crucial role in advancing our understanding of the role of albumin in health and disease.

Q & A

Q. What experimental methods confirm AB670’s selective binding to human serum albumin (HSA) in plasma and blood?

AB670’s selectivity for HSA is validated through binding isotherm analysis and fluorescence lifetime measurements . These methods quantify the dye’s affinity for HSA over other blood components (e.g., globulins, LDL, HDL). Binding curves are modeled using a phenomenological approach that calculates the fraction of dye bound to HSA (𝑓𝑏) based on apparent dissociation constants (𝐾d). Fluorescence lifetime increases linearly with HSA concentration (30–200 mg/L), confirming specificity .

Q. Why is AB670 preferred over AB633 for lifetime-based HSA sensing?

AB670 exhibits a longer fluorescence lifetime (up to 2.25 ns in HSA) compared to AB633 (1.02 ns), making it less susceptible to interference from short-lived background fluorescence in blood. Its emission at 678 nm also minimizes overlap with hemoglobin absorption, reducing quenching in whole blood. Lifetime-based sensing is concentration-independent, avoiding artifacts from photobleaching or probe dilution .

Q. What are the standard protocols for measuring AB670’s fluorescence anisotropy in blood samples?

Anisotropy measurements use 650 nm excitation and 678 nm emission filters . In plasma, AB670’s anisotropy values (~0.36–0.37) reflect binding to HSA, while in whole blood, values decrease (~0.23–0.29) due to light scattering by red blood cells (RBCs). Calibration curves are generated by spiking HSA into PBS/RBC mixtures to simulate blood conditions .

Advanced Research Questions

Q. How can researchers optimize experimental designs for AB670-based HSA sensing in complex media?

A Box-Behnken experimental design (as applied in HSA nanoparticle studies) can optimize parameters like dye concentration, excitation wavelength, and sample viscosity. This multivariate approach identifies interactions between variables (e.g., hemoglobin quenching vs. HSA binding) and reduces noise from RBC scattering. Time-domain fluorescence decay analysis using multi-exponential models further refines lifetime measurements in turbid media .

Q. What causes discrepancies in AB670’s fluorescence lifetime between plasma and whole blood, and how can these be resolved?

Lifetime reductions in whole blood (~2.7 ns vs. ~3.0 ns in plasma) arise from hemoglobin quenching and light scattering. To mitigate this, use frequency-domain lifetime measurements (e.g., phase-modulation fluorometry), which distinguish dye lifetime from scattering artifacts. Additionally, pre-treating blood with antioxidants (e.g., ascorbate) minimizes hemoglobin oxidation, a known quenching enhancer .

Q. How do competing blood components affect AB670’s binding specificity, and how can these be modeled computationally?

Competing interactions (e.g., with RBC membranes) are modeled using multi-component binding equations . For example:

Simulations show that HSA’s high abundance (4.1 g/dL in plasma) and affinity (𝐾d ~ µM) dominate binding, making contributions from other components negligible. Experimental validation uses titration curves with purified plasma proteins .

Q. What are the limitations of using AB670 for in vivo HSA imaging, and how can they be addressed?

Key limitations include tissue autofluorescence and dynamic HSA concentration changes . Ratiometric imaging with a reference dye (e.g., rhodamine 800) compensates for autofluorescence. For real-time monitoring, combine AB670 with time-gated detection systems that exclude short-lived background signals. In vivo studies should also account for HSA’s Donnan effect, which alters local dye concentration near cell membranes .

Methodological Considerations

- Data Validation : Cross-validate fluorescence measurements with alternative techniques (e.g., ELISA for HSA quantification) to confirm accuracy .

- Instrumentation : Use mode-locked argon-ion lasers for time-domain measurements and microchannel plate photomultipliers for high temporal resolution .

This FAQ synthesizes methodologies from fluorescence spectroscopy, computational modeling, and clinical biochemistry to guide robust experimental designs for AB670-based research.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.